molecular formula C5H4ClNO2 B13025811 1-(2-Chlorooxazol-4-yl)ethanone

1-(2-Chlorooxazol-4-yl)ethanone

Cat. No.: B13025811
M. Wt: 145.54 g/mol
InChI Key: ATMWCBHFXBSDPN-UHFFFAOYSA-N
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Description

1-(2-Chlorooxazol-4-yl)ethanone is a heterocyclic compound with the molecular formula C5H4ClNO2. It is characterized by the presence of an oxazole ring substituted with a chlorine atom at the 2-position and an ethanone group at the 4-position.

Preparation Methods

The synthesis of 1-(2-Chlorooxazol-4-yl)ethanone can be achieved through several routes. One common method involves the reaction of 2-chloroacetyl chloride with 2-amino-2-oxazoline under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired oxazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Chlorooxazol-4-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chlorooxazol-4-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chlorooxazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

1-(2-Chlorooxazol-4-yl)ethanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C5H4ClNO2

Molecular Weight

145.54 g/mol

IUPAC Name

1-(2-chloro-1,3-oxazol-4-yl)ethanone

InChI

InChI=1S/C5H4ClNO2/c1-3(8)4-2-9-5(6)7-4/h2H,1H3

InChI Key

ATMWCBHFXBSDPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=COC(=N1)Cl

Origin of Product

United States

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